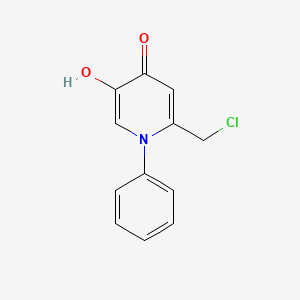

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one

Description

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one is a pyridinone derivative characterized by a chloromethyl (-CH2Cl) group at position 2, a hydroxyl (-OH) group at position 5, and a phenyl substituent at position 1 of the pyridinone ring. Its molecular formula is C12H10ClNO2, with a molecular weight of 235.5 g/mol.

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

2-(chloromethyl)-5-hydroxy-1-phenylpyridin-4-one |

InChI |

InChI=1S/C12H10ClNO2/c13-7-10-6-11(15)12(16)8-14(10)9-4-2-1-3-5-9/h1-6,8,16H,7H2 |

InChI Key |

IQYPCKWWMWEQKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)C=C2CCl)O |

Origin of Product |

United States |

Preparation Methods

Halomethylation at Position 2

A common approach to introduce the chloromethyl group at position 2 involves electrophilic chlorination of a methyl-substituted pyridine derivative. For example, a method described for related chloromethylpyridine compounds involves reacting the corresponding methylpyridine with electrophilic chlorinating reagents in the presence of radical initiators and nitroxide radical precursors in organic solvents at moderate temperatures (50–100 °C) for several hours (3–6 h). This approach ensures selective chlorination of the methyl group to form the chloromethyl substituent.

Hydroxylation at Position 5

The hydroxy group at position 5 can be introduced by oxidation or direct substitution depending on the starting material. In related pyridinone syntheses, hydroxylation is often achieved via controlled oxidation or by using hydroxy-substituted precursors. For example, 5-chloro-4-hydroxy-2(1H)-pyridone crystals have been prepared by dissolving the compound in alkaline solution followed by acid precipitation, indicating the hydroxy group is stable under these conditions.

Phenyl Substitution at Position 1

Attachment of the phenyl group at the nitrogen (position 1) is typically achieved through nucleophilic substitution or via palladium-catalyzed cross-coupling reactions such as Suzuki coupling. Literature reports the use of Suzuki coupling of halogenated pyridinones with phenylboronic acids to install aryl groups at nitrogen or carbon positions.

Detailed Preparation Method Example

Based on the synthesis of similar pyridinone derivatives and chloromethyl-substituted pyridines, a plausible synthetic route for this compound may involve the following steps:

Research Findings and Optimization

Yield and Purity : Processes involving chloromethylation under radical conditions yield high selectivity and good conversion rates. The crystallization method using alkali dissolution followed by acid precipitation yields a product with high purity (>99%) and good thermodynamic stability.

Environmental and Safety Considerations : Some chlorination reactions require careful control of exothermicity and use of chlorinated solvents, which may be environmentally unfriendly. Alternative solvents and reagents are recommended to improve sustainability.

Scalability : The crystallization method described is simple, avoids chromatography, and is suitable for industrial scale-up, making it practical for large-scale production.

Catalysts : Palladium catalysts are commonly employed for arylation steps, while platinum catalysts may be used in hydrogenation steps of related intermediates.

Summary Table of Preparation Methods

| Preparation Aspect | Method | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chloromethylation at C-2 | Electrophilic chlorination with radical initiators | 50–100 °C, 3–6 h | High selectivity, moderate temperature | Requires radical initiators, control of reaction exotherm |

| N-Phenylation at N-1 | Palladium-catalyzed Suzuki coupling | Pd(PPh3)4, base, dioxane/H2O, 80–100 °C | Efficient aryl group introduction | Use of expensive catalysts, inert atmosphere needed |

| Hydroxylation at C-5 | Alkali treatment or oxidation | Mild alkaline or oxidizing conditions | Stable hydroxy group, simple conditions | Requires careful pH control |

| Purification | Alkali dissolution-acid precipitation crystallization | pH 4.0–4.5, 10–20 °C, 10–12 h | High purity, scalable, no chromatography | Requires precise pH and temperature control |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: Formation of 5-oxo-1-phenylpyridin-4(1H)-one.

Reduction: Formation of 2-methyl-5-hydroxy-1-phenylpyridin-4(1H)-one.

Substitution: Formation of 2-(substituted methyl)-5-hydroxy-1-phenylpyridin-4(1H)-one derivatives.

Scientific Research Applications

Overview

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one, with the CAS number 1823540-32-4, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and as a synthetic intermediate. This article explores its scientific research applications, including its role in drug development and biological activity.

Anticancer Activity

Research has indicated that derivatives of pyridinones, including this compound, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can act as inhibitors of key proteins involved in cancer cell proliferation, such as Bcl-2 and AMPK (AMP-activated protein kinase) activators .

Case Study : A series of benzimidazole derivatives were synthesized and tested for their anticancer activity, revealing that modifications to the pyridine structure can enhance efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the pyridine ring for improved biological activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar pyridine derivatives have shown significant antibacterial and antifungal activities against various pathogens. The presence of hydroxyl and chloromethyl groups is believed to contribute to the enhanced interaction with microbial targets .

Data Table: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | < 256 |

| Compound B | Antifungal | Candida albicans | < 128 |

| This compound | TBD | TBD | TBD |

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, making it valuable in the development of more complex molecules.

Synthetic Pathways :

- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles to yield new derivatives.

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one and related pyridinone derivatives:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The chloromethyl group in the target compound distinguishes it from analogs with non-reactive substituents (e.g., methyl or phenylamino groups). This group can participate in nucleophilic substitution reactions, enabling covalent modifications . Hydroxyl vs. Halogens: The 5-OH group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., the 5-F substituent in ), which may improve aqueous solubility but reduce membrane permeability.

Molecular Weight Trends :

- The target compound (235.5 g/mol) is significantly smaller than derivatives with extended aromatic or heterocyclic systems (e.g., 395.8 g/mol for the oxadiazole-containing compound in ). Lower molecular weight may favor pharmacokinetic properties, such as oral bioavailability.

Biological Activity

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one, with the CAS number 1823540-32-4, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₀ClNO₂

- Molecular Weight : 235.66 g/mol

- Structural Characteristics : The compound features a pyridinone core, which is significant in medicinal chemistry for its diverse biological activities.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies using the DPPH radical scavenging method indicated that certain derivatives can effectively neutralize free radicals, thereby reducing oxidative stress in cellular environments .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards human cancer cell lines such as SK-MEL and BT-549, with IC₅₀ values indicating significant inhibition of cell proliferation . The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against both Gram-positive and Gram-negative bacteria. The compound was tested against strains like Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study on Antioxidant Properties

A study published in 2019 evaluated the antioxidant properties of various phenolic compounds, including derivatives of pyridinones. The results indicated that these compounds could significantly reduce oxidative stress markers in HepG2 cells, highlighting their potential for therapeutic applications in oxidative stress-related diseases .

Cytotoxicity Assessment

In a comprehensive cytotoxicity assay involving multiple cancer cell lines, this compound was found to inhibit cell growth effectively. The study utilized a neutral red uptake assay to quantify cell viability post-treatment, revealing a dose-dependent response across different cell lines .

| Cell Line | IC₅₀ (µM) |

|---|---|

| SK-MEL | 15.2 |

| BT-549 | 12.8 |

| Vero | >100 |

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various pyridinone derivatives against common bacterial pathogens. The study highlighted that this compound exhibited notable antibacterial activity with MIC values ranging from 20 to 40 µg/mL against both E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.